![molecular formula C11H10O2S B2960894 Ethyl 1-benzothiophene-3-carboxylate CAS No. 19156-49-1](/img/structure/B2960894.png)
Ethyl 1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 1-benzothiophene-3-carboxylate is a chemical compound with the CAS Number: 19156-49-1 . It has a molecular weight of 206.27 and is a liquid at room temperature . The IUPAC name for this compound is ethyl 1-benzothiophene-3-carboxylate .
Synthesis Analysis
The synthesis of 1-benzothiophene-3-carboxylate derivatives, including Ethyl 1-benzothiophene-3-carboxylate, involves both the assembly of the heterocyclic core and the functionalization of position 3 of benzothiophene . Tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates allows the preparation of substituted 1-benzothiophene-3-carboxamides . A convenient method for the preparation of benzothiophenes is intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .Molecular Structure Analysis
The ethyl 1-benzothiophene-3-carboxylate molecule contains a total of 25 bond(s). There are 15 non-H bond(s), 11 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), and 1 ester(s) .Chemical Reactions Analysis
The reaction of aryne intermediates with alkynyl sulfides affords benzo[b]thiophenes . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis
Ethyl 1-benzothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 206.27 .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Ethyl 1-benzothiophene-3-carboxylate derivatives are used in the development of high-mobility OFET devices. These materials are valued for their electronic properties which contribute to the performance of OFETs .
Dye-Sensitized Solar Cells (DSSCs)
This compound has been utilized as an alternative to fullerene in DSSCs. Its structural properties aid in the absorption and conversion of solar energy into electricity, making it a valuable component in solar cell technology .
Organic Photovoltaics (OPVs)
In OPVs, Ethyl 1-benzothiophene-3-carboxylate derivatives serve as non-fullerene acceptors. Their role is crucial in the creation of efficient and stable OPV systems .
Medicinal Chemistry
Benzothiophene derivatives, including Ethyl 1-benzothiophene-3-carboxylate, are present in many bioactive compounds. They are important in the synthesis of molecules with potential therapeutic applications .
Materials Science
These compounds have diverse applications in materials science due to their unique chemical properties. They are used in the synthesis of new materials with specific desired characteristics .
Organic Light-Emitting Diodes (OLEDs)
Ethyl 1-benzothiophene-3-carboxylate derivatives are also used in the fabrication of OLEDs. Their electronic properties are essential for the development of efficient and bright OLEDs .
Safety and Hazards
Future Directions
The synthesis of 1-benzothiophene-3-carboxylate derivatives, including Ethyl 1-benzothiophene-3-carboxylate, is a topic of interest for many researchers . The possibility of adapting the outlined methods for the synthesis of other polyaromatic systems with biological activity increases the value of this research for a wide range of synthetic chemists .
Mechanism of Action
Ethyl 1-benzothiophene-3-carboxylate
belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring . Benzothiophene derivatives have been found to exhibit a wide range of biological activities and are considered valuable molecular scaffolds in medicinal chemistry .
properties
IUPAC Name |
ethyl 1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFFQGZZINDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzothiophene-3-carboxylate |
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